2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-6-11(17-7(2)13-6)9-5-10(16)15-12(14-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGBHUZGGRDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Substituted Thiazole Intermediate
The thiazole moiety, specifically 2,4-dimethylthiazol-5-yl substituted with a cyclopropyl group at the 4-position, is prepared through the following key steps:
- Starting Material: 1-Cyclopropylethanone (compound 21) undergoes bromination to yield 2-bromo-1-cyclopropylethanone (compound 22).
- Thiazole Formation: Compound 22 reacts with 1-methylthiourea to form 4-cyclopropyl-N-methylthiazol-2-amine (compound 23).
- Protection: The amine group in compound 23 is protected using di-tert-butyl dicarbonate to afford tert-butyl(4-cyclopropylthiazol-2-yl)(methyl)carbamate.
- Acetylation: The protected thiazole is acetylated via LDA-mediated alkylation with acetaldehyde, followed by oxidation with manganese dioxide (MnO2) to yield tert-butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate (compound 24).
This sequence efficiently installs the cyclopropyl substituent and prepares the thiazole ring for subsequent pyrimidine formation (see Table 1 for reaction conditions and yields).
Formation of the Pyrimidin-4-ol Core
The pyrimidin-4-ol ring is constructed by cyclization of enaminone intermediates derived from the thiazole precursors:
- Enaminones (compound 15 series) are synthesized by heating the acetylated thiazole derivatives in DMF-DMA or under microwave irradiation.
- These enaminones undergo cyclization with appropriate phenylguanidines under microwave irradiation to form the substituted pyrimidines (compounds 27a–l).
- The final hydroxy group at the 4-position of the pyrimidine ring is introduced during this cyclization step, yielding the 4-hydroxypyrimidine structure.
Microwave-assisted synthesis significantly improves reaction times and yields, providing a practical and scalable approach.
General Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 1-cyclopropylethanone | Bromine, controlled temperature | High | Formation of 2-bromo-1-cyclopropylethanone (22) |
| 2 | Reaction with 1-methylthiourea | Reflux in suitable solvent | Moderate | Formation of 4-cyclopropyl-N-methylthiazol-2-amine (23) |
| 3 | Protection with di-tert-butyl dicarbonate | Room temperature, inert atmosphere | High | Carbamate protection to stabilize amine |
| 4 | LDA-mediated acetylation and oxidation | LDA at −78 °C, acetaldehyde, MnO2 oxidation | 70-80 | Formation of acetylated thiazole (24) |
| 5 | Enaminone formation | Heating in DMF-DMA or microwave irradiation | Good | Precursor for pyrimidine ring formation |
| 6 | Cyclization with phenylguanidines | Microwave irradiation, solvent conditions | 75-85 | Formation of pyrimidin-4-ol derivatives |
Alternative and Supporting Synthetic Methods
The general preparation of 4-hydroxypyrimidines, including 2-substituted and 6-substituted derivatives, has been extensively documented. Key methods involve:
- Cyclization of β-ketoesters with amidines or thiourea derivatives, often followed by desulfurization steps.
- Use of alkali metal alcoholates (e.g., sodium methylate) in alcoholic solvents to promote ring closure.
- Application of microwave irradiation to enhance reaction rates and yields.
These methods provide a foundational basis for the synthesis of the pyrimidin-4-ol core in the target compound and have been optimized for various substituents, including cyclopropyl and thiazolyl groups.
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data confirm the structure and purity of intermediates and final products.
- For example, tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate shows characteristic ^1H NMR signals at δ 0.94 (triplet, CH3), 1.58 (singlet, t-butyl), and 4.81 (triplet, CH), consistent with the assigned structure.
- HR-MS data for key intermediates align closely with calculated values, confirming molecular formulas.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
CDK9 Inhibition
The primary application of 2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol is as a selective inhibitor of CDK9. CDK9 plays a crucial role in regulating transcription by phosphorylating RNA polymerase II, thus influencing gene expression related to cell proliferation and survival.
- Mechanism of Action : The compound binds to the ATP-binding site of CDK9, inhibiting its activity and leading to decreased phosphorylation of RNA polymerase II. This results in reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines:
- Selectivity and Potency : It has been shown to be highly selective for CDK9 over other CDKs (e.g., CDK2), with reported values in the nanomolar range. For instance, certain analogs have demonstrated over 80-fold selectivity for CDK9 compared to CDK2 .
- In Vitro Studies : In vitro assays indicate that the compound effectively induces apoptosis in human cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. The half-maximal inhibitory concentration (IC50) values for these effects are typically below 10 nM, indicating strong biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications at specific positions on the pyrimidine and thiazole rings can enhance the potency and selectivity of the compound:
- C5 Substituents : Variations at the C5 position of the pyrimidine core significantly affect both potency and selectivity against various kinases. For example, introducing different substituents can either enhance or diminish the inhibitory effects on CDK9 .
Case Study 1: Chronic Lymphocytic Leukemia (CLL)
A study focusing on CLL demonstrated that treatment with this compound led to significant apoptosis in primary CLL cells. The compound's ability to downregulate Mcl-1 was highlighted as a critical mechanism for its anticancer activity .
Case Study 2: Solid Tumors
Another investigation evaluated the efficacy of this compound in solid tumor models. The results indicated that it effectively inhibited tumor growth in xenograft models through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By blocking JAKs, it prevents the phosphorylation and activation of STAT proteins, thereby modulating immune responses and reducing inflammation.
Molecular Targets and Pathways:
Molecular Targets: JAK1, JAK2, JAK3, and TYK2.
Pathways: JAK-STAT signaling pathway.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural insights : SHELX-refined crystallographic data for related compounds confirm planar thiazole and pyrimidine rings, with dihedral angles <10° between rings, suggesting conjugation .
- Knowledge gaps: Experimental data on the target compound’s solubility, stability, and bioactivity are sparse. Computational models (e.g., molecular docking) could bridge this gap.
- Contradictions : While highlights acetylation-based cyclization as a reliable method, alternative routes (e.g., microwave-assisted synthesis) may offer higher yields but remain unexplored.
Biological Activity
2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound features a cyclopropyl group and a thiazole moiety, which are known to influence its pharmacological properties.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- CAS Number : 2098010-54-7
- Molecular Weight : 246.33 g/mol
This compound's structural features contribute to its interaction with various biological targets, including kinases involved in cancer progression.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. The thiazole moiety is particularly noted for contributing to cytotoxic activity against various cancer cell lines. For instance, thiazole-containing compounds have shown IC values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting that this compound could also possess similar efficacy .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibition of CDK9 has been shown to reduce the expression of anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis in cancer cells . The structure–activity relationship (SAR) studies indicate that modifications at the C5 position of the pyrimidine core are crucial for enhancing potency and selectivity towards CDK9 .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including those similar to this compound. The results indicated that compounds with bulky substituents at specific positions exhibited enhanced potency against cancer cell lines .
- Mechanism of Action : Molecular dynamics simulations have shown that these compounds interact predominantly through hydrophobic contacts with their target proteins, which may enhance their inhibitory activity against kinases .
Summary of Biological Activities
| Activity Type | Description | IC Values |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | <10 µM against HCT116 cells |
| CDK Inhibition | Selective inhibition of CDK9 | K = 3–7 nM |
| Apoptosis Induction | Induces apoptosis via downregulation of Mcl-1 | Not quantified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
- Cyclopropane ring formation using cyclopropanation reagents (e.g., diethylzinc and diiodomethane) under inert conditions .
- Coupling the thiazole moiety (2,4-dimethylthiazole) with the pyrimidine scaffold via Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized at 80–100°C in DMF or THF with Pd catalysts .
- Final hydroxylation at the 4-position using acidic or oxidative conditions (e.g., H₂O₂/HCl) .
- Key Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and HRMS .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXT for solution, SHELXL for refinement) .
- Refinement parameters: Apply maximum-likelihood methods in REFMAC to handle twinning or high-resolution data, ensuring R-factor < 0.05 .
- Validate hydrogen bonding networks (e.g., O–H⋯N interactions) using Mercury software .
Q. What in vitro assays are suitable for initial screening of its antibacterial/antifungal activity?
- Methodological Answer :
- Gram-positive/Gram-negative assays : Use microbroth dilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Antifungal assays : Disk diffusion against Candida albicans with fluconazole as a positive control .
- Data Interpretation : Compare IC₅₀ values with structurally similar thiazolo-pyrimidine derivatives (e.g., 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol shows MIC = 8 µg/mL against S. aureus) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Replicate results using alternative methods (e.g., time-kill kinetics vs. MIC assays) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups on pyrimidine) using molecular docking (AutoDock Vina) to identify key interactions with bacterial enoyl-ACP reductase .
- Meta-Analysis : Cross-reference datasets from PubChem and ECHA to identify outliers or solvent-dependent activity trends (e.g., DMSO inhibition artifacts) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the 4-hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
- Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- In Silico Predictors : Use SwissADME to calculate logP (target < 3) and PSA (<140 Ų) for blood-brain barrier penetration .
Q. How to analyze electronic and steric effects of the 2,4-dimethylthiazole moiety on reactivity?
- Methodological Answer :
- DFT Calculations : Perform B3LYP/6-31G(d) simulations to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Kinetic Studies : Monitor substituent-dependent reaction rates (e.g., thiazole methylation reduces activation energy by 15% in SNAr reactions) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density shifts at sulfur and nitrogen atoms in the thiazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
